molecular formula C9H11BrN2 B1380234 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1427391-09-0

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Número de catálogo: B1380234
Número CAS: 1427391-09-0
Peso molecular: 227.1 g/mol
Clave InChI: AQBNWIOESLEWRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol It is characterized by a quinoxaline ring system that is partially saturated and substituted with a bromine atom at the 7th position and a methyl group at the 1st position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.

Major Products Formed: The major products depend on the type of reaction. For substitution reactions, the products are typically the corresponding substituted quinoxalines. Oxidation and reduction reactions yield oxidized or reduced derivatives of the parent compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is being explored for its potential therapeutic effects:

  • Antimicrobial Properties : Studies have demonstrated significant activity against various pathogens. For example:
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This table illustrates varying degrees of efficacy against different microorganisms.

  • Anticancer Research : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines. Its mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter receptors. Its structure suggests potential as a modulator for dopamine and serotonin pathways, which are critical in treating neurological disorders such as depression and schizophrenia .

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals due to its chemical properties that allow it to act as a pesticide or herbicide precursor. Its ability to form stable complexes with metal ions enhances its effectiveness in agricultural applications.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of this compound against multiple bacterial strains. The results confirmed its effectiveness in inhibiting growth at varying concentrations.

Neuropharmacological Investigation

In a neuropharmacological study, researchers assessed the compound's effects on dopamine receptor activity in vitro. The findings suggested that it could serve as a potential scaffold for developing new treatments for Parkinson's disease.

Mecanismo De Acción

The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline core. The bromine and methyl substituents may enhance its binding affinity and specificity towards these targets . Further research is needed to fully understand the pathways involved.

Comparación Con Compuestos Similares

Uniqueness: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties

Actividad Biológica

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (7-Br-MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

7-Br-MTHQ belongs to the tetrahydroquinoline class, which is known for various pharmacological activities. The presence of bromine and methyl groups enhances its chemical reactivity and potential binding affinity to biological targets. These features allow for modifications that could tailor its properties for specific therapeutic applications .

The biological activity of 7-Br-MTHQ is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymes : Research suggests that 7-Br-MTHQ may inhibit nitric oxide synthase (nNOS), which is crucial in pain signaling pathways. In vitro studies have demonstrated that related compounds can reverse thermal hyperalgesia in animal models .
  • Modulation of NF-κB Pathway : Compounds in the tetrahydroquinoline class have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, suggesting potential anti-inflammatory effects .
  • Antimicrobial and Anticancer Properties : Preliminary studies indicate that 7-Br-MTHQ exhibits antimicrobial and anticancer activities, although detailed mechanisms remain under investigation.

Antimicrobial Activity

7-Br-MTHQ has shown promising results in antimicrobial assays. Its structural features may enhance its efficacy against various bacterial strains. Further investigations are required to establish a comprehensive profile of its antimicrobial spectrum.

Anticancer Activity

Research indicates that 7-Br-MTHQ and its derivatives possess significant cytotoxic effects against several human cancer cell lines. For instance:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
NCI-H230.70Doxorubicin3.23
MDA-MB-2310.90Doxorubicin3.23
HCT-150.80Doxorubicin3.23

These findings suggest that 7-Br-MTHQ could serve as a lead compound for developing new anticancer agents .

Case Studies

  • Pain Management : In a study involving neuropathic pain models, derivatives similar to 7-Br-MTHQ demonstrated significant analgesic effects by inhibiting nNOS activity, suggesting potential applications in pain management therapies .
  • Cancer Research : A series of tetrahydroquinoline derivatives were synthesized and tested against various cancer cell lines. Compounds exhibiting IC50 values in the low micromolar range were identified, highlighting their potential as chemotherapeutic agents .

Future Directions

The ongoing research on this compound indicates several avenues for future exploration:

  • Structural Modifications : Investigating how variations in bromine and methyl positioning affect biological activity could lead to more potent derivatives.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and antimicrobial properties will be crucial for therapeutic development.
  • Clinical Trials : Promising preclinical results warrant the progression to clinical trials to evaluate safety and efficacy in humans.

Propiedades

IUPAC Name

6-bromo-4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBNWIOESLEWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427391-09-0
Record name 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
Reactant of Route 3
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
Reactant of Route 5
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.